(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol

Medicinal Chemistry Organic Synthesis SN2 Reactivity

This 5-bromo-1-methyl-1,2,4-triazole-3-methanol derivative offers a unique combination of a bromine leaving group for cross-coupling (Suzuki, Buchwald-Hartwig), a 1-methyl group modulating electronic properties, and a 3-hydroxymethyl handle for etherification/esterification. Unlike non-brominated or chloro analogs, it provides superior reactivity in nucleophilic substitutions and enables diverse synthetic transformations for kinase inhibitor and agrochemical discovery programs. High purity solid form ensures reproducible results.

Molecular Formula C4H6BrN3O
Molecular Weight 192.01 g/mol
CAS No. 1823337-52-5
Cat. No. B1383514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol
CAS1823337-52-5
Molecular FormulaC4H6BrN3O
Molecular Weight192.01 g/mol
Structural Identifiers
SMILESCN1C(=NC(=N1)CO)Br
InChIInChI=1S/C4H6BrN3O/c1-8-4(5)6-3(2-9)7-8/h9H,2H2,1H3
InChIKeyDKUZUVOTZCWKJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol (CAS 1823337-52-5) as a Differentiated Triazole Building Block


(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol (CAS 1823337-52-5) is a substituted 1,2,4-triazole derivative characterized by a 5-position bromine atom, a 1-position methyl group, and a 3-position hydroxymethyl moiety. This specific substitution pattern confers distinct chemical reactivity and physicochemical properties compared to its non-brominated, chloro-, and iodo- analogs . It is primarily utilized as a versatile molecular building block in medicinal chemistry and organic synthesis, enabling the construction of complex pharmacophores and materials [1].

Why Generic Substitution of (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol with In-Class Analogs Risks Synthetic Failure and Altered Biological Outcomes


The triazole scaffold is ubiquitous, but subtle changes in substitution pattern dramatically alter physicochemical properties and reactivity. For (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol, the specific combination of a 5-bromo group (as a leaving group and cross-coupling handle) [1], a 1-methyl group (which influences tautomeric stability and electronic distribution) [2], and a 3-hydroxymethyl group (providing a site for further derivatization) creates a unique reactivity profile. Substituting with a non-brominated analog eliminates key synthetic transformations like Suzuki or Buchwald-Hartwig couplings. Substituting with a chloro analog reduces nucleophilic substitution rates due to the poorer leaving group ability of chloride compared to bromide . Substituting with a regioisomeric bromo-triazole methanol derivative alters the electronic environment and reactivity at the bromine site [3]. Therefore, generic substitution is not viable for achieving the same synthetic outcome or biological properties.

Quantitative Differentiation Guide: (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol vs. Key Analogs


Enhanced Nucleophilic Substitution Reactivity Due to Bromine Leaving Group vs. Chloro Analog

The bromine atom at the 5-position serves as a superior leaving group compared to chlorine in nucleophilic substitution reactions. Experimental data indicate that bromo-triazole derivatives exhibit approximately 30% higher reactivity in amine substitutions compared to their chloro counterparts under identical conditions . This is attributed to bromine's lower electronegativity and more polarizable electron cloud, which facilitates transition-state stabilization [1]. This enhanced reactivity directly impacts synthetic efficiency, enabling faster reactions and potentially higher yields in the synthesis of bioactive triazole derivatives.

Medicinal Chemistry Organic Synthesis SN2 Reactivity

Increased Lipophilicity (LogP) vs. Non-Brominated and Chloro Analogs, Influencing Membrane Permeability

The introduction of a bromine atom significantly increases the lipophilicity of the triazole scaffold. (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol has a predicted LogP of 0.0699 . In contrast, the non-brominated analog (1-methyl-1H-1,2,4-triazol-3-yl)methanol has a LogP of -1.41 , and the chloro analog (5-chloro-1-methyl-1H-1,2,4-triazol-3-yl)methanol has a LogP of -0.0392 . This represents a ΔLogP of +1.48 compared to the non-brominated compound and +0.11 compared to the chloro compound. Higher lipophilicity often correlates with improved passive membrane permeability, a critical parameter for oral bioavailability and cellular uptake in drug discovery programs [1].

Medicinal Chemistry ADME Lipophilicity

Synthetic Versatility in Palladium-Catalyzed Cross-Coupling Reactions

The 5-bromo substituent enables a wide range of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations [1]. These reactions are fundamental for constructing complex molecular architectures in drug discovery. While chloro- and iodo-triazoles can also participate, the bromo derivative often provides an optimal balance of reactivity and stability. For instance, iodo-triazoles can be overly reactive and prone to decomposition, while chloro-triazoles may require harsher conditions and longer reaction times [2]. The bromo derivative's reactivity profile is well-suited for standard coupling protocols, offering predictable and efficient synthesis of diverse triazole-containing compounds [3].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Purity Specifications and Quality Control Data for Reproducible Research

Commercial suppliers typically offer (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol with a purity of ≥95% or 98% , with analytical characterization data available upon request. In contrast, some close analogs may be offered at lower purities (e.g., 95% for certain chloro derivatives) or with less rigorous quality control . Higher initial purity reduces the need for additional purification steps, saving time and resources in downstream applications. Furthermore, the availability of analytical certificates (e.g., NMR, HPLC) from reputable suppliers ensures batch-to-batch consistency, a critical factor for reproducibility in both academic and industrial settings .

Analytical Chemistry Quality Control Procurement

Physical Form and Storage Stability Considerations

(5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol is a solid at room temperature , which simplifies handling and storage compared to liquid analogs. While specific long-term stability data are not widely published, the compound is generally stored under inert atmosphere at 2-8°C, similar to other triazole derivatives . In contrast, the non-brominated analog (1-methyl-1H-1,2,4-triazol-3-yl)methanol is reported as a liquid, which may require different handling protocols and be more prone to degradation or evaporation . The solid form of the bromo derivative facilitates accurate weighing and reduces the risk of spillage, enhancing laboratory safety and experimental precision.

Chemical Storage Stability Handling

Optimal Research and Industrial Application Scenarios for (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol


Medicinal Chemistry: Synthesis of Kinase Inhibitors and GPCR Modulators

The bromo-triazole core is a privileged scaffold in medicinal chemistry. (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol serves as a key intermediate for the synthesis of triazole-containing kinase inhibitors [1]. Its bromine atom enables Suzuki couplings to introduce diverse aromatic groups, while the hydroxymethyl group allows for further functionalization (e.g., etherification, esterification) to modulate pharmacokinetic properties. The increased lipophilicity (LogP = 0.0699) relative to non-brominated analogs (LogP = -1.41) makes it particularly valuable for optimizing membrane permeability in lead compounds .

Agrochemical Discovery: Development of Novel Fungicides and Herbicides

1,2,4-Triazole derivatives are widely used in agrochemicals, especially as fungicides targeting ergosterol biosynthesis. The bromo substituent in this building block allows for the rapid generation of analog libraries via cross-coupling, facilitating structure-activity relationship (SAR) studies [1]. The compound's solid physical form simplifies formulation studies, and its high purity ensures consistent biological evaluation. Researchers can leverage this building block to explore new chemical space in crop protection, building on the known activity of triazole antifungals [2].

Materials Science: Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The triazole ring is an effective ligand for transition metals, and the bromo and hydroxymethyl groups provide additional coordination and post-synthetic modification sites. (5-Bromo-1-methyl-1H-1,2,4-triazol-3-yl)methanol can be used as a precursor to design MOFs with tailored porosity and catalytic activity [1]. The bromine atom allows for post-synthetic functionalization via Sonogashira or Heck reactions, enabling the fine-tuning of framework properties for gas storage, separation, or catalysis. The compound's defined purity and solid-state nature facilitate accurate stoichiometry in MOF synthesis [3].

Chemical Biology: Development of Activity-Based Probes and Bioconjugates

The hydroxymethyl group provides a convenient handle for bioconjugation. By converting the alcohol to a reactive leaving group (e.g., tosylate, bromide), the compound can be linked to fluorophores, biotin, or affinity tags for target identification studies. The bromine atom can also be exploited for radiolabeling (e.g., with ⁷⁶Br) for positron emission tomography (PET) imaging [1]. Its superior reactivity in nucleophilic substitutions compared to chloro analogs ensures efficient conjugation under mild, bio-orthogonal conditions, making it a versatile tool for chemical biology applications.

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